molecular formula C9H9F3N2O B176122 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-ol CAS No. 147750-20-7

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-ol

Cat. No.: B176122
CAS No.: 147750-20-7
M. Wt: 218.18 g/mol
InChI Key: BCJOPFSBBJDRPE-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-ol is an organic compound that belongs to the class of quinazolines. Quinazolines are heterocyclic aromatic compounds that contain a benzene ring fused to a pyrimidine ring. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzylamine and trifluoroacetic acid.

    Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as palladium or copper, to form the quinazoline ring.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Hydroxylation: The final step involves the hydroxylation of the quinazoline ring to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Quinazoline derivatives with various functional groups.

    Reduction: Amine derivatives of the original compound.

    Substitution: Compounds with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)quinazoline: Lacks the hydroxyl group, resulting in different chemical and biological properties.

    5,6,7,8-Tetrahydroquinazolin-4-ol: Lacks the trifluoromethyl group, affecting its stability and activity.

    2-(Trifluoromethyl)-4-hydroxyquinoline: Similar structure but with a quinoline ring instead of a quinazoline ring.

Uniqueness

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-ol is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer enhanced stability, reactivity, and biological activity. This combination makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJOPFSBBJDRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598566
Record name 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147750-20-7
Record name 5,6,7,8-Tetrahydro-2-(trifluoromethyl)-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147750-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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